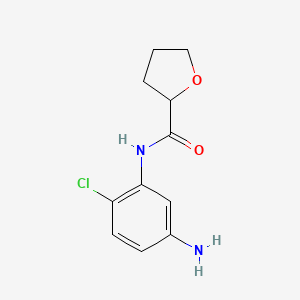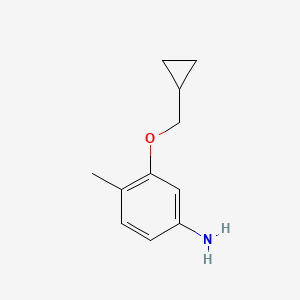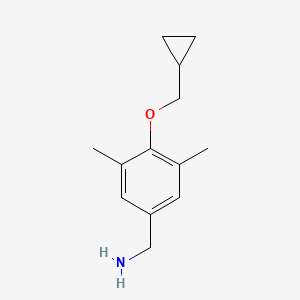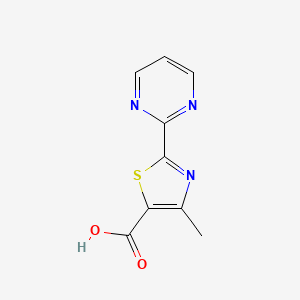
N-(4-Methylbenzyl)-1-(2-methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride
Descripción general
Descripción
N-(4-Methylbenzyl)-1-(2-methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride, also known as Methylbenzylthiazolamine, is a synthetic compound used in scientific research and laboratory experiments. It is a white, crystalline solid that is soluble in water and ethanol. The compound is used in research to study its biochemical and physiological effects, as well as its mechanism of action. In
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiazole derivatives are known for their potent antimicrobial properties. The compound could be explored for its efficacy against a range of pathogenic bacteria and fungi. Its structural similarity to known antimicrobial thiazoles suggests potential as a treatment for infections resistant to current antibiotics .
Antitumor and Cytotoxic Activity
The thiazole moiety is a common feature in many anticancer drugs. This compound could be investigated for its ability to inhibit tumor growth or induce apoptosis in cancer cell lines. Research could focus on specific cancers where thiazole derivatives have shown promise, such as prostate cancer .
Neuroprotective Applications
Given the role of thiazole derivatives in synthesizing neurotransmitters, there’s potential for this compound to act as a neuroprotective agent. It could be beneficial in the treatment of neurodegenerative diseases by protecting neuronal health and function .
Anti-Inflammatory Activity
Thiazoles have demonstrated significant anti-inflammatory effects. This compound could be studied for its potential to reduce inflammation in various chronic diseases, including arthritis and inflammatory bowel disease, by modulating the immune response .
Antiviral Activity
With the ongoing need for new antiviral agents, especially in the wake of pandemics, this compound’s thiazole core could be key in developing treatments against a broad spectrum of viruses, including HIV and influenza .
Analgesic Properties
The analgesic activity of thiazole derivatives makes them candidates for pain management research. This compound could be part of studies aimed at finding new, more effective, and less addictive pain relievers .
Antidiabetic Effects
Thiazole derivatives have shown potential in managing diabetes by influencing insulin release or glucose metabolism. This compound could be explored for its utility in treating type 2 diabetes or as an adjunct therapy to existing medications .
Antioxidant Potential
Antioxidants play a crucial role in protecting the body from oxidative stress. This compound could be assessed for its antioxidant capacity, which may contribute to the prevention of diseases associated with free radical damage .
Propiedades
IUPAC Name |
N-[(4-methylphenyl)methyl]-1-(2-methyl-1,3-thiazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c1-10-4-6-13(7-5-10)8-15-11(2)14-9-17-12(3)16-14/h4-7,9,11,15H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUCTXBDNILQJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(C)C2=CSC(=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methylbenzyl)-1-(2-methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{4-[3-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid](/img/structure/B1386359.png)
![N-[1-(piperidin-4-yl)ethyl]acetamide](/img/structure/B1386360.png)

![[2-(5-Tert-butyl-1,3-benzoxazol-2-yl)ethyl]amine](/img/structure/B1386364.png)







![N-[(4-bromophenyl)methyl]oxan-4-amine](/img/structure/B1386379.png)

